N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for the development of antithrombotic agents .
Mode of Action
This compound interacts with FXa in a specific manner . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation pathway . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an antithrombotic effect .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The inhibition of FXa by this compound prevents the conversion of prothrombin to thrombin . This results in an antithrombotic effect, reducing the risk of blood clot formation .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of aryl nitrile oxides with a high electron density on the phenyl ring favours the cycloaddition reaction
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-4-1-5-18(14)12-7-11(8-16-10-12)9-17-15(20)13-3-2-6-21-13/h2-3,6-8,10H,1,4-5,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIQLFCUBAXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.